molecular formula C20H18N2O7 B12458685 2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12458685
M. Wt: 398.4 g/mol
InChI Key: XXPUHLJKVVWTMN-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18N2O7

Molecular Weight

398.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18N2O7/c1-28-17-4-2-3-16(10-17)21-11-14(9-19(21)24)20(25)29-12-18(23)13-5-7-15(8-6-13)22(26)27/h2-8,10,14H,9,11-12H2,1H3

InChI Key

XXPUHLJKVVWTMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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